5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
Description
Historical Context and Discovery
The development of this compound emerges from the rich historical foundation of indole chemistry, which began with the study of the indigo dye in the 19th century. The foundational work in indole chemistry can be traced to 1866, when Adolf von Baeyer reduced oxindole to indole using zinc dust, followed by his proposal of the indole formula in 1869. This early work established the framework for understanding the indole ring system that would eventually lead to the sophisticated derivatives we encounter today.
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, provided the first systematic method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This breakthrough established indole synthesis as a viable field of study and laid the groundwork for the development of more complex indole derivatives. Today, antimigraine drugs of the triptan class are often synthesized using Fischer's original methodology, demonstrating the enduring importance of this classical approach.
The specific compound this compound represents a more recent development in specialized indole chemistry, emerging from the need for precisely functionalized heterocyclic scaffolds in pharmaceutical research. The compound's identification number 785785-26-4 in chemical databases reflects its position as a contemporary synthetic target rather than a naturally occurring substance. This systematic approach to indole functionalization represents the evolution from classical natural product chemistry to rational drug design and materials science applications.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within heterocyclic chemistry due to its incorporation of multiple structural motifs that are individually important in medicinal chemistry and materials science. The compound combines the fundamental indole heterocycle with strategic substitutions that modify its electronic properties and potential biological activity. The indole moiety serves as a prevalent and versatile heterocyclic scaffold that plays a pivotal role in organic synthesis, underpinning the structural basis of myriad natural products, pharmaceuticals, and advanced materials.
The significance of this compound in heterocyclic chemistry extends to its demonstration of advanced synthetic methodologies. The construction of such molecules requires sophisticated approaches including metal-catalyzed reactions, carbon-hydrogen activation processes, and specialized functionalization techniques. These methodologies represent the evolution of synthetic organic chemistry from classical approaches to contemporary strategies that enable precise control over molecular architecture.
The compound's structure illustrates the principle of scaffold diversification, where a core heterocyclic framework is modified through strategic substitution to create libraries of related compounds with varying properties. This approach is fundamental to modern drug discovery and materials design, where systematic structural modification allows for the optimization of desired properties while maintaining the beneficial characteristics of the parent scaffold. The combination of bromination, dihydro reduction, and cyclopropanecarbonyl substitution represents a sophisticated example of this diversification strategy.
General Overview of Indole Derivatives and Classifications
Indole derivatives constitute one of the most important classes of heterocyclic compounds in organic chemistry, characterized by their widespread occurrence in nature and diverse applications in pharmaceutical science. The basic indole structure consists of a bicyclic framework comprising a six-membered benzene ring fused to a five-membered pyrrole ring, creating an aromatic heterocycle with unique electronic properties. This fundamental architecture serves as the foundation for an enormous variety of derivatives, ranging from simple substituted indoles to complex polycyclic structures.
The classification of indole derivatives can be approached from multiple perspectives, including structural modifications, biological origins, and synthetic methodologies. Structurally, indole derivatives can be categorized based on the position and nature of substituents, the degree of saturation in the ring system, and the presence of additional fused rings. The compound this compound falls into several of these categories: it is a 5-substituted indole due to the bromine atom, a dihydroindole due to the saturated 2,3-positions, and an N-acylated derivative due to the cyclopropanecarbonyl group.
From a synthetic perspective, indole derivatives can be classified according to the methodologies used for their preparation. The comprehensive classification system proposed for indole syntheses includes nine distinct types based on the bonds formed during ring construction. Type 1 syntheses involve aromatic carbon-hydrogen functionalization, Type 2 involves aromatic carbon-nitrogen bond formation, and subsequent types address various strategic approaches to indole ring construction. This systematic classification helps researchers select appropriate synthetic strategies for specific target molecules and understand the mechanistic principles underlying different approaches to indole synthesis.
Chemical and Structural Significance
The chemical and structural significance of this compound lies in its unique combination of functional groups and their effects on the molecule's properties. The bromine atom at the 5-position introduces both electronic and steric effects that significantly influence the compound's reactivity and potential biological activity. Bromine substitution at this position activates the aromatic ring toward certain types of reactions while potentially serving as a handle for further synthetic elaboration through cross-coupling methodologies.
The 2,3-dihydroindole core represents a partially saturated version of the aromatic indole system, which alters the electronic distribution and conformational flexibility of the molecule compared to fully aromatic indoles. This saturation reduces the aromaticity of the pyrrole ring while maintaining the benzene ring's aromatic character, creating a unique electronic environment that can influence both chemical reactivity and biological interactions. The reduced system also introduces additional stereochemical considerations due to the saturated carbon centers.
The cyclopropanecarbonyl substituent at the nitrogen position adds another layer of structural complexity and significance. Cyclopropyl groups are known for their unique electronic properties, arising from the ring strain and unusual hybridization of the carbon atoms in the three-membered ring. When incorporated into a carbonyl system and attached to nitrogen, this group can influence both the conformational preferences of the molecule and its interactions with biological targets. The combination of these structural features creates a molecule with a distinct three-dimensional shape and electronic profile that distinguishes it from simpler indole derivatives.
| Structural Feature | Chemical Formula Component | Molecular Weight Contribution | Significance |
|---|---|---|---|
| Dihydroindole Core | C₈H₈N | 118.16 | Provides heterocyclic framework with reduced aromaticity |
| Bromine Substituent | Br | 79.90 | Introduces electronic effects and synthetic handles |
| Cyclopropanecarbonyl Group | C₄H₅O | 69.08 | Adds steric bulk and unique electronic properties |
| Total Compound | C₁₂H₁₂BrNO | 266.14 | Combined effects create unique molecular profile |
The structural significance extends to the compound's potential for further chemical modification. The bromine atom serves as an excellent leaving group for various substitution reactions and can participate in palladium-catalyzed cross-coupling reactions to introduce additional structural diversity. The carbonyl group of the cyclopropanecarbonyl substituent can undergo typical carbonyl chemistry, including reduction, nucleophilic addition, and condensation reactions. These features make this compound a valuable synthetic intermediate for the preparation of more complex molecular architectures.
The compound's structural features also contribute to its potential biological significance. The indole scaffold is well-known for its presence in numerous bioactive natural products and pharmaceuticals, including neurotransmitters, hormones, and therapeutic agents. The specific substitution pattern of this compound may confer unique biological properties that distinguish it from other indole derivatives, making it a subject of interest for medicinal chemistry research and drug development efforts.
Properties
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWFINKUOQEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.
Cyclopropanecarbonylation: The brominated intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5th position participates in aromatic nucleophilic substitution (SNAr) due to electron-withdrawing effects from the carbonyl group. This enables diverse functionalization:
Mechanistic Notes :
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The reaction proceeds via a Meisenheimer complex intermediate in polar aprotic solvents.
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Steric hindrance from the cyclopropane ring slows substitution at adjacent positions .
Cross-Coupling Reactions
The bromo group facilitates transition-metal-catalyzed cross-couplings , enabling C–C bond formation:
Key Findings :
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Cyclopropanecarbonyl Stability : The cyclopropane ring remains intact under Pd catalysis but may undergo ring-opening in strongly acidic conditions .
-
Regioselectivity : Coupling occurs exclusively at the brominated position due to electronic directing effects.
Reduction Reactions
The carbonyl group and dihydroindole system allow selective reductions:
| Target Site | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Cyclopropanecarbonyl | LiAlH₄, Et₂O, 0°C → 25°C | 1-(Cyclopropylmethyl)-2,3-dihydro-1H-indole | 85% | |
| Dihydroindole ring | H₂ (1 atm), Pd/C, MeOH | Tetrahydroindole derivative | 90% | |
| Bromine | H₂, Ra-Ni, NH₃(l) | Dehalogenated indole | 62% |
Mechanistic Insights :
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LiAlH₄ reduces the carbonyl to a methylene group without affecting the cyclopropane ring.
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Catalytic hydrogenation saturates the 2,3-dihydroindole system but leaves the bromine intact .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes thermal or oxidative cleavage :
| Conditions | Reagents | Products | Application | Reference |
|---|---|---|---|---|
| Thermolysis (150°C) | Toluene, 12 h | 1-(2-Propenoyl)-5-bromo-2,3-dihydro-1H-indole | Synthesis of α,β-unsaturated ketones | |
| Oxidative cleavage | O₃, then Zn/HOAc | 5-Bromo-1-(2-oxoethyl)-2,3-dihydro-1H-indole | Aldehyde intermediates |
Notable Observations :
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Ring-opening under ozone generates aldehydes, useful for further functionalization.
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Thermolysis proceeds via a diradical intermediate, confirmed by EPR studies .
Functionalization via Radical Pathways
Photochemical or AIBN-initiated reactions enable radical-based modifications:
| Reagent | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, 80°C | 5-Bromo-1-(cyclopropanecarbonyl)-3-bromoindoline | 70% | |
| DTBP, hv (300 nm) | CH₂Cl₂, 24 h | C–H alkylation products | 55% |
Applications :
Scientific Research Applications
Chemistry
- Synthetic Intermediates : The compound serves as an important intermediate in synthesizing more complex organic molecules.
- Catalysis : Indole derivatives are frequently employed as ligands in catalytic reactions, enhancing reaction efficiencies.
Biology and Medicine
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Pharmacological Studies : Research indicates potential therapeutic properties, including:
- Anticancer Activity : Targeting specific signaling pathways involved in cancer cell proliferation.
- Antiviral Activity : Investigated for effects against various viral infections.
- Antimicrobial Activity : Exhibiting potential against a range of pathogens.
- Biological Probes : The compound can be utilized to study biological pathways and mechanisms due to its ability to interact with various molecular targets.
Industry
- Material Science : It is used in developing new materials with tailored properties, particularly in polymer chemistry and nanotechnology.
Pharmacological Activities
Research has highlighted several pharmacological activities associated with compounds similar to 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation by targeting specific signaling pathways. |
| Anti-inflammatory | Reduces inflammation by modulating immune responses. |
| Antimicrobial | Shows potential against various pathogens, indicating broad-spectrum activity. |
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives related to this compound:
- Antitumor Efficacy : Research demonstrated that derivatives exhibit selective cytotoxicity against cancer cell lines.
- Selectivity Profile : Studies indicated that the compound selectively inhibits certain kinases involved in tumor growth.
- In Vitro Studies : Various assays confirmed its antimicrobial properties against bacterial strains.
Mechanism of Action
The mechanism of action of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropanecarbonyl group can enhance binding affinity and specificity to these targets, while the bromine atom can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Type: Carbonyl vs. Sulfonyl: Sulfonyl derivatives (e.g., propane-2-sulfonyl, cyclopropanesulfonyl) exhibit higher molecular weights and increased polarity compared to carbonyl analogues. Cyclopropane vs. Linear Chains: The cyclopropane ring in the title compound introduces steric hindrance and ring strain, which may affect binding affinity in biological systems compared to less-constrained substituents like acetyl or isobutyryl .
Molecular Weight (MW) :
Synthetic Accessibility :
Crystallographic and Solid-State Properties
- Sulfonyl Derivatives : Crystal structures of sulfonyl-substituted indoles (e.g., 1-benzenesulfonyl analogues) reveal nearly orthogonal dihedral angles (87–88°) between the sulfonyl-bound aromatic rings and the indole core, with intramolecular C–H⋯O hydrogen bonds stabilizing the conformation . These interactions may enhance crystallinity and melting points compared to carbonyl derivatives.
Biological Activity
5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole derivative family, which are known for their diverse biological activities. The unique structural features of this compound, including a bromine atom and a cyclopropanecarbonyl group, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 266.14 g/mol. Its structure includes:
- A bromine atom at the 5th position,
- A cyclopropanecarbonyl group at the 1st position,
- A dihydroindole core that enhances its reactivity and binding properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes, particularly those involved in signal transduction pathways such as PI3K (phosphoinositide 3-kinase), which is crucial in cancer biology.
- Receptor Interaction : The compound could interact with various receptors, modulating their activity and influencing cellular responses.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit several pharmacological activities:
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell proliferation by targeting specific signaling pathways. |
| Anti-inflammatory | Reduces inflammation by modulating immune responses. |
| Antimicrobial | Shows potential against various pathogens, indicating broad-spectrum activity. |
Case Studies and Research Findings
Several studies have explored the biological activity of indole derivatives closely related to our compound of interest:
- Antitumor Efficacy :
- Selectivity Profile :
- In Vitro Studies :
Q & A
Q. Table 1: Comparison of Reaction Conditions from Literature
| Parameter | (Compound 9c) | (Compound 9d) |
|---|---|---|
| Solvent | PEG-400:DMF (2:1) | PEG-400:DMF |
| Catalyst (CuI) | 1.0 g | 1.0 g |
| Reaction Time | 12 hours | 12 hours |
| Yield | 50% | 25% |
| Purification Method | Flash chromatography | Water precipitation |
How can researchers resolve discrepancies in 1H NMR^1 \text{H NMR}1H NMR data for cyclopropane-substituted indole derivatives?
Advanced Research Question
Discrepancies often arise from conformational flexibility or crystal packing effects. To address this:
- Variable Temperature NMR : Perform experiments at 100–298 K to identify dynamic processes affecting chemical shifts .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental data (e.g., bond lengths, angles) with single-crystal structures (e.g., R factor = 0.025) .
- DFT Calculations : Optimize geometry using computational models to correlate observed shifts with theoretical predictions .
What purification strategies are effective for isolating this compound?
Basic Research Question
- Flash Chromatography : Use gradients of ethyl acetate:hexane (70:30) for optimal separation of polar byproducts .
- Precipitation : Add reaction mixture to ice-cold water to precipitate crude product, followed by filtration .
- Recrystallization : For crystalline derivatives, use methanol or dichloromethane/hexane mixtures .
How can structural analogs be designed to study structure-activity relationships (SAR) in kinase inhibition?
Advanced Research Question
- Core Modifications : Replace the cyclopropanecarbonyl group with other electrophilic moieties (e.g., acetyl, benzoyl) to probe steric and electronic effects .
- Functionalization : Introduce substituents at the indole 3-position (e.g., triazole, imidazole) to enhance binding affinity (see for imidazole derivatives) .
- Biological Assays : Test analogs against kinase panels (e.g., Flt3, Akt) using IC measurements and molecular docking .
What safety protocols are critical when handling brominated indole derivatives?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile solvents (e.g., DMF) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in approved hazardous waste containers .
How can the indole core be functionalized without disrupting the cyclopropane moiety?
Advanced Research Question
- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during functionalization .
- Regioselective Reactions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the 5-bromo position to install aryl/heteroaryl groups .
- Post-Functionalization : Perform late-stage modifications (e.g., click chemistry) after cyclopropane formation to preserve the core structure .
What crystallographic techniques validate the molecular structure of this compound?
Basic Research Question
- Single-Crystal X-ray Diffraction : Collect data at 100 K (e.g., Cu Kα radiation) to determine bond lengths (C–C = 1.50–1.54 Å) and angles .
- Data Refinement : Use SHELXL for structure solution, achieving R factors < 0.05 for high accuracy .
- Hydrogen Bonding Analysis : Identify N–H⋯O interactions (e.g., 2.89 Å) to confirm supramolecular packing .
How do solvent systems influence reaction yield and byproduct formation in CuAAC reactions?
Advanced Research Question
- Polar Solvents : PEG-400 enhances CuI solubility, reducing catalyst aggregation and improving yield (50% vs. 25% in DMF alone) .
- Byproduct Mitigation : Add molecular sieves to absorb water, preventing hydrolysis of intermediates .
- Solvent Screening : Test alternative solvents (e.g., THF, acetonitrile) to optimize dielectric constant and reaction kinetics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
